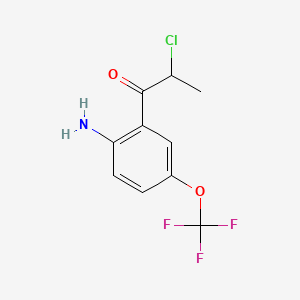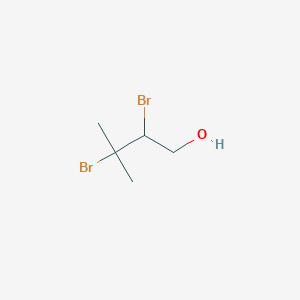
(5-Bromo-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a bromine atom and a pyrrole moiety. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
(5-Bromo-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl or aryl lithium reagents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, hydrogen-substituted pyridine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
(5-Bromo-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
作用机制
The mechanism of action of (5-Bromo-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects. The pyridine and pyrrole moieties contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
(5-Bromo-2-fluoropyridine): Similar in structure but lacks the boronic acid group, making it less versatile in chemical reactions.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid group but has a different heterocyclic structure, leading to different reactivity and applications.
Uniqueness
(5-Bromo-6-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid is unique due to the combination of its boronic acid group, bromine atom, and pyrrole moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in the synthesis of complex organic molecules.
属性
分子式 |
C9H8BBrN2O2 |
|---|---|
分子量 |
266.89 g/mol |
IUPAC 名称 |
(5-bromo-6-pyrrol-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H8BBrN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h1-6,14-15H |
InChI 键 |
JCHRNYARGYLQSZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1)N2C=CC=C2)Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


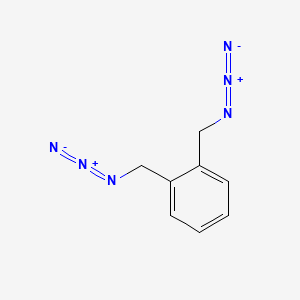
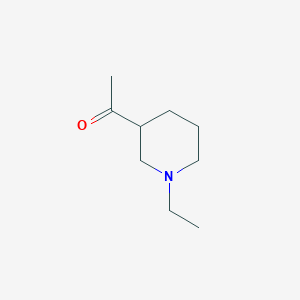
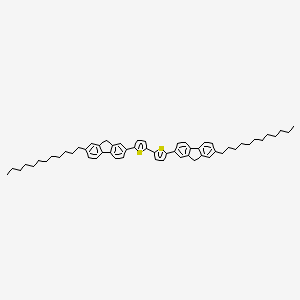
![3-(2-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoic acid](/img/structure/B14075836.png)
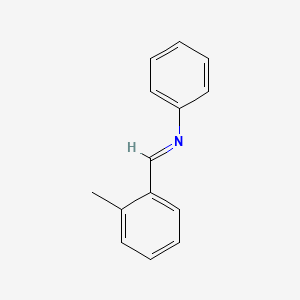
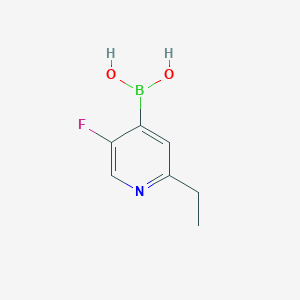

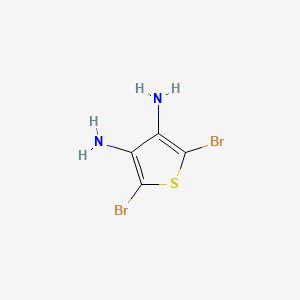

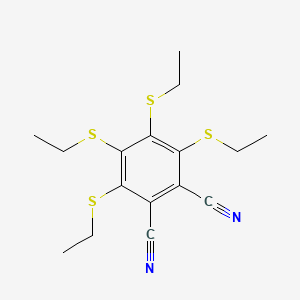
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14075884.png)
